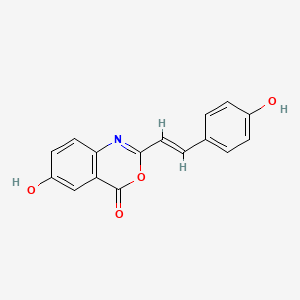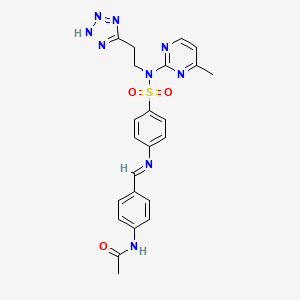
Acetamide, N-(4-(((4-(((4-methyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-(((4-(((4-methyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)- is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((4-(((4-methyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and aldehydes, among others. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the final product.
化学反応の分析
Types of Reactions
Acetamide, N-(4-(((4-(((4-methyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学的研究の応用
Acetamide, N-(4-(((4-(((4-methyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Acetamide, N-(4-(((4-(((4-methyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
Acetamide, N-methyl-: A simpler analog with a single methyl group attached to the nitrogen atom.
Acetamide, N-(4-aminophenyl)-: Contains an amino group attached to the phenyl ring, offering different reactivity and biological activity.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-:
Uniqueness
Acetamide, N-(4-(((4-(((4-methyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)- stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings
特性
CAS番号 |
78311-77-0 |
|---|---|
分子式 |
C23H23N9O3S |
分子量 |
505.6 g/mol |
IUPAC名 |
N-[4-[[4-[(4-methylpyrimidin-2-yl)-[2-(2H-tetrazol-5-yl)ethyl]sulfamoyl]phenyl]iminomethyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23N9O3S/c1-16-11-13-24-23(26-16)32(14-12-22-28-30-31-29-22)36(34,35)21-9-7-19(8-10-21)25-15-18-3-5-20(6-4-18)27-17(2)33/h3-11,13,15H,12,14H2,1-2H3,(H,27,33)(H,28,29,30,31) |
InChIキー |
QQBJXUCRHWLNGY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




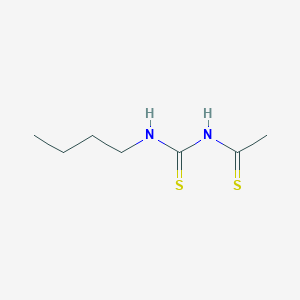
![1H-Indeno[2,1-C][1,2]oxazole](/img/structure/B14435942.png)
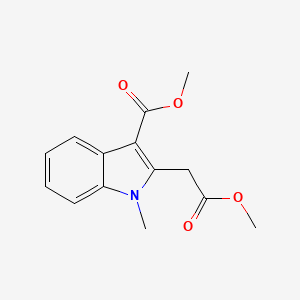


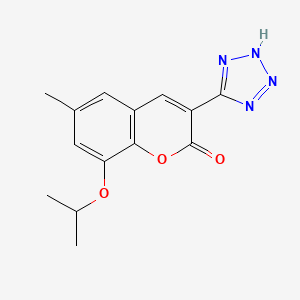
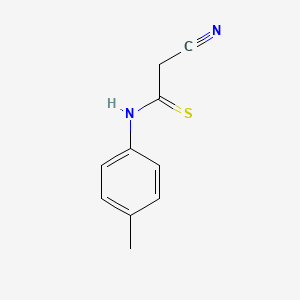

![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)
![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)
![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
